

# Application Notes and Protocols for Copper Electroplating in Microelectronics

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## Compound of Interest

Compound Name: Copper sulfamate

Cat. No.: B082935

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## Introduction

Copper has become the primary metallization material in advanced microelectronics due to its lower electrical resistivity and higher electromigration resistance compared to aluminum. Electroplating is the most common method for depositing copper for interconnects, through-silicon vias (TSVs), redistribution layers (RDLs), and pillar bumping. This document provides detailed application notes and protocols for formulating and operating an acidic copper electroplating bath, primarily focusing on the widely used copper sulfate chemistry, as specific formulations for **copper sulfamate** baths in microelectronics are not extensively available in public literature.

## I. Copper Electroplating Bath Formulation

The electroplating bath is a complex chemical system designed to produce a copper deposit with specific mechanical and electrical properties. The bath consists of inorganic components and organic additives, each playing a crucial role in the deposition process.

### Inorganic Components

The primary inorganic components of an acidic copper electroplating bath are copper sulfate, sulfuric acid, and a source of chloride ions.

Component	Concentration Range	Function
Copper Sulfate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )	180 - 250 g/L	Provides the source of copper ions ( $\text{Cu}^{2+}$ ) for deposition.
Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )	30 - 80 g/L	Increases the conductivity of the bath and acts as a charge carrier.
Chloride Ions ( $\text{Cl}^-$ )	30 - 70 ppm	Works in conjunction with organic additives to control the deposition rate.

### Organic Additives

Organic additives are critical for achieving void-free filling of high-aspect-ratio features and for controlling the morphology of the deposited copper.<sup>[1][2][3][4]</sup> They are typically categorized as suppressors, accelerators, and levelers.

Additive Type	Example Compounds	Typical Concentration	Function
Suppressors	Polyethylene Glycol (PEG)	100 - 1000 ppm	Adsorbs on the wafer surface, especially at the top of features, to inhibit deposition and promote bottom-up fill. Acts as a wetting agent.
Accelerators	Bis(3-sulfopropyl) disulfide (SPS)	1 - 100 ppm	Competes with the suppressor and enhances the deposition rate at the bottom of features, promoting bottom-up growth.
Levelers	Janus Green B (JGB), Thiourea	1 - 20 ppm	Adsorbs at high current density areas (protrusions) to suppress growth and promote a smooth, level deposit.

## II. Experimental Protocols

### A. Bath Preparation

- **Dissolution of Copper Sulfate:** In a clean plating tank, dissolve the required amount of copper sulfate pentahydrate in deionized water with agitation. Heating the solution can aid in dissolution.
- **Addition of Sulfuric Acid:** Slowly and carefully add the required volume of concentrated sulfuric acid to the copper sulfate solution. Always add acid to water, never the other way around, as the reaction is highly exothermic.

- **Addition of Chloride:** Add the chloride ions, typically from a solution of hydrochloric acid or a salt like sodium chloride.
- **Addition of Organic Additives:** Introduce the suppressor, accelerator, and leveler in their respective concentrations. It is often recommended to add them sequentially, allowing each to dissolve completely before adding the next.
- **Purification:** Perform a dummy plating run on a scrap wafer or cathode at a low current density (e.g., 0.5 A/dm<sup>2</sup>) to remove metallic impurities.[\[5\]](#)
- **Analysis and Adjustment:** Analyze the concentration of all components and adjust as necessary to bring them within the desired operating range.

## B. Electroplating Process

- **Substrate Preparation:** The wafer or substrate to be plated must have a conductive seed layer, typically of copper or a barrier metal like titanium or tantalum.
- **Plating Cell Setup:** Place the substrate in the plating cell, ensuring good electrical contact. The substrate acts as the cathode. An appropriate anode, usually phosphorized copper, is used.
- **Operating Parameters:** Set the desired operating parameters.

Parameter	Typical Range	Effect on Deposit
Current Density	10 - 50 A/ft <sup>2</sup> (1 - 5 A/dm <sup>2</sup> )	Affects plating rate, grain structure, and deposit properties.
Temperature	20 - 30 °C	Influences conductivity, additive behavior, and deposit stress.
Agitation	Mechanical or air sparging	Ensures uniform concentration of ions and additives at the wafer surface.

- **Deposition:** Apply the current and begin the deposition process. The plating time will depend on the desired copper thickness and the current density used.
- **Post-Plating Rinse and Dry:** After plating, thoroughly rinse the substrate with deionized water and dry it with nitrogen.

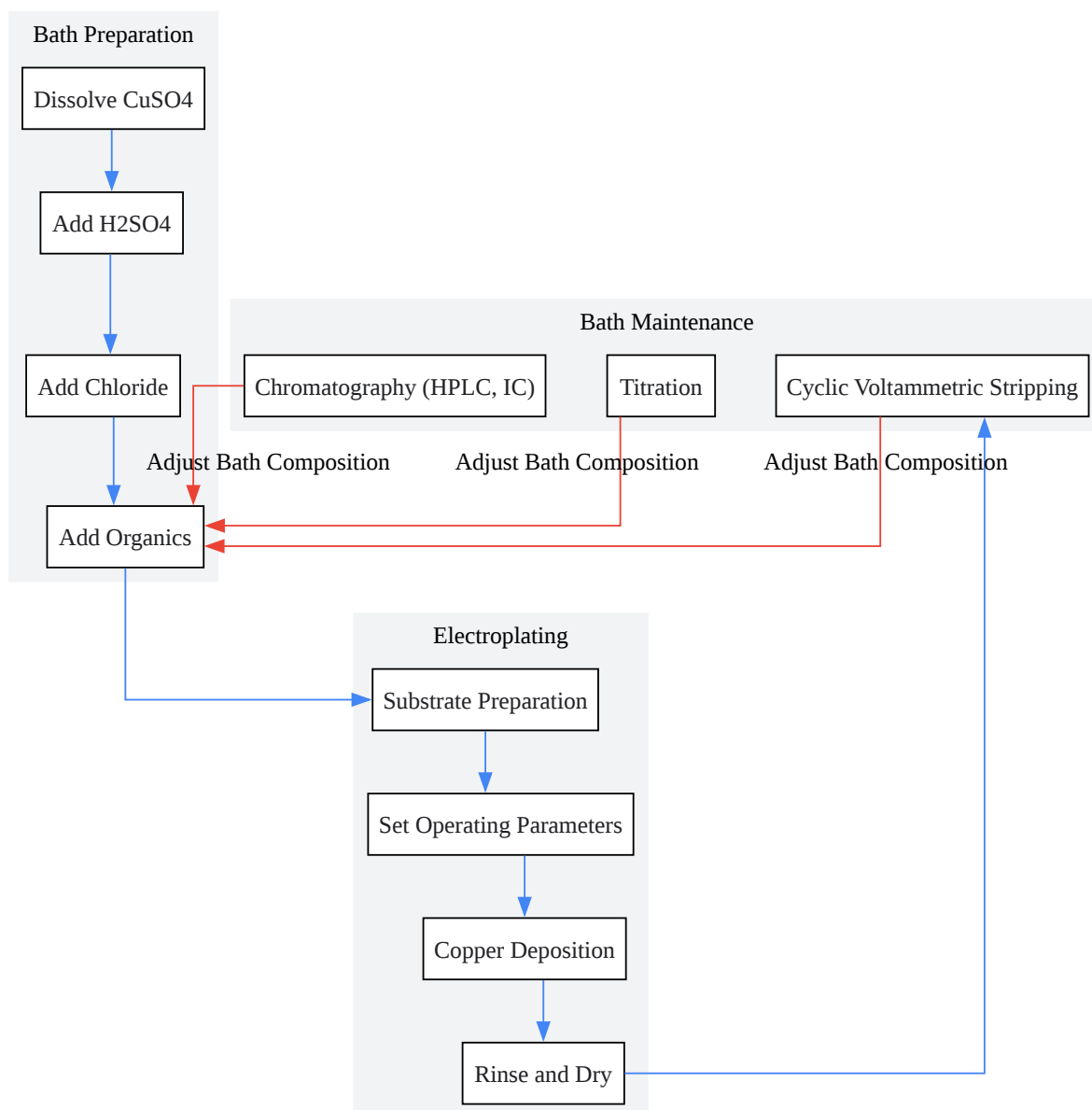
### C. Bath Analysis and Maintenance

Regular analysis of the plating bath is crucial for maintaining consistent deposit quality.

Analysis Method	Component Measured	Description
Cyclic Voltammetric Stripping (CVS)	Organic Additives (Suppressor, Accelerator, Leveler)	An electrochemical technique that measures the effect of additives on the plating rate, which is correlated to their concentration.
High-Performance Liquid Chromatography (HPLC)	Organic Additives and their breakdown products	Separates and quantifies the different organic components in the bath.
Ion Chromatography (IC)	Inorganic Anions (Sulfate, Chloride)	Separates and quantifies the inorganic anions.
Titration	Copper Sulfate, Sulfuric Acid	Standard chemical titration methods for determining the concentration of the main inorganic components.

## III. Visualizations

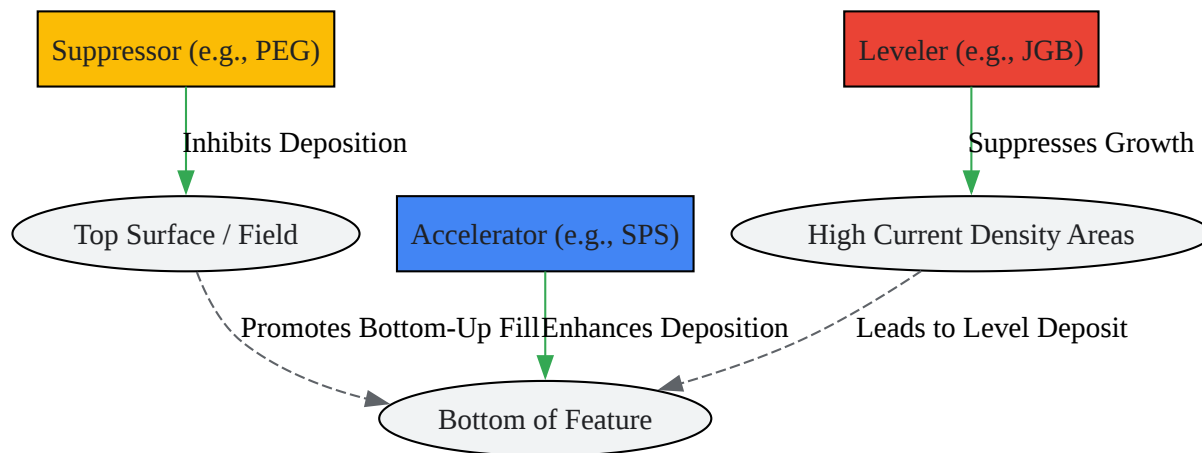
### A. Logical Flow of the Copper Electroplating Process



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Caption: Workflow of the copper electroplating process.

## B. Interaction of Additives in Feature Filling



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